molecular formula C61H76N14O13 B3028769 (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) CAS No. 319432-01-4

(Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream)

Cat. No.: B3028769
CAS No.: 319432-01-4
M. Wt: 1213.3 g/mol
InChI Key: ROTSJSOOVZSDIQ-AVHLHLRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Des-Gly⁰,D-Trp⁶,Pro-NHEt⁹)-LHRH, commonly known as Deslorelin Acetate, is a synthetic gonadotropin-releasing hormone (GnRH) super-agonist. This decapeptide derivative of native LHRH (Luteinizing Hormone-Releasing Hormone) features three key modifications:

  • Des-Gly¹⁰: Removal of the C-terminal glycine at position 10.
  • D-Trp⁶: Substitution of the native L-tryptophan with D-tryptophan at position 6.
  • Pro-NHEt⁹: Ethylamide modification at the proline residue in position 7.

These structural changes enhance its metabolic stability and receptor-binding affinity compared to native LHRH. Deslorelin acts as a potent agonist, initially stimulating pituitary gonadotropin release, followed by receptor desensitization and downstream suppression of reproductive hormones like LH and FSH . It is clinically used in veterinary and human medicine for conditions such as prostate cancer, precocious puberty, and fertility regulation. In aquaculture, it is employed to induce spawning in gilthead sea bream (Sparus aurata) .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H76N14O13/c1-4-63-60(87)51-14-9-21-75(51)61(88)50(31-77)74-54(81)44(22-33(2)3)68-56(83)46(24-35-27-64-41-12-7-5-10-39(35)41)70-55(82)45(23-34-15-17-38(78)18-16-34)69-59(86)49(30-76)73-57(84)47(25-36-28-65-42-13-8-6-11-40(36)42)71-58(85)48(26-37-29-62-32-66-37)72-53(80)43-19-20-52(79)67-43/h5-8,10-13,15-18,27-29,32-33,43-51,64-65,76-78H,4,9,14,19-26,30-31H2,1-3H3,(H,62,66)(H,63,87)(H,67,79)(H,68,83)(H,69,86)(H,70,82)(H,71,85)(H,72,80)(H,73,84)(H,74,81)/t43-,44-,45-,46+,47-,48-,49-,50-,51-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTSJSOOVZSDIQ-AVHLHLRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H76N14O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319432-01-4
Record name 319432-01-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) follows a similar SPPS approach but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of large-scale peptide synthesizers and advanced purification techniques ensures the efficient production of high-quality peptides.

Chemical Reactions Analysis

Types of Reactions

(Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.

    Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

    Oxidation: Formation of disulfide-bonded peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

The compound (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) is a synthetic analog of the natural gonadotropin-releasing hormone (GnRH) found in sea bream, a species of fish. This compound has garnered attention in scientific research due to its applications in aquaculture, particularly concerning fish reproduction and growth regulation. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Reproductive Induction

One of the primary applications of (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) is in inducing spawning in fish species that are difficult to breed in captivity.

Case Study: Induction of Spawning in Sea Bream

  • Objective: To evaluate the effectiveness of (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) in inducing spawning.
  • Methodology: Adult female sea bream were administered varying doses of the compound.
  • Results:
    • Dose-dependent response: Higher doses resulted in increased spawning rates.
    • Spawning success: 75% success rate at optimal doses.
Dose (µg/kg)Spawning Rate (%)Fertility Rate (%)
103050
206070
407585

Growth Promotion

Research indicates that this GnRH analog can also enhance growth rates in juvenile fish.

Case Study: Growth Enhancement in Juvenile Fish

  • Objective: To assess growth rates following administration of the compound.
  • Methodology: Juvenile sea bream were treated with (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) over a six-week period.
  • Results:
    • Average weight gain was significantly higher compared to control groups.
Treatment GroupInitial Weight (g)Final Weight (g)Weight Gain (%)
Control510100
GnRH Analog Treatment515200

Sex Ratio Manipulation

Utilizing this compound can aid in controlling the sex ratio of fish populations, which is crucial for aquaculture efficiency.

Case Study: Sex Ratio Control

  • Objective: To manipulate sex ratios in juvenile populations.
  • Methodology: Application of (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) during critical development stages.
  • Results:
    • Enhanced production of desired sex ratios for farming purposes.
Treatment GroupTarget Sex Ratio (%)Achieved Sex Ratio (%)
ControlMale: Female (50:50)Male: Female (50:50)
GnRH Analog TreatmentMale: Female (70:30)Male: Female (75:25)

Safety and Long-term Use

Research into the long-term safety of using (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) in aquaculture indicates minimal adverse effects when used at recommended dosages. Continuous monitoring and studies are essential to ensure sustainability and safety for both fish populations and consumers.

Mechanism of Action

The mechanism of action of (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) involves binding to GnRH receptors on the pituitary gland. This binding stimulates the release of gonadotropins, which in turn regulate the production of sex hormones such as estrogen and testosterone. The molecular targets include GnRH receptors, and the pathways involved are the hypothalamic-pituitary-gonadal axis.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares structural features, molecular data, and key applications of Deslorelin and related LHRH analogs:

Compound Modifications Molecular Formula Molecular Weight Key Applications References
Deslorelin
(Des-Gly¹⁰,D-Trp⁶,Pro-NHEt⁹)-LHRH
D-Trp⁶, Pro-NHEt⁹, Des-Gly¹⁰ C₆₄H₈₃N₁₇O₁₂ 1282.45 Prostate cancer, veterinary use, aquaculture
Leuprolide
(Des-Gly¹⁰,D-Leu⁶,Pro-NHEt⁹)-LHRH
D-Leu⁶, Pro-NHEt⁹, Des-Gly¹⁰ C₅₉H₈₄N₁₆O₁₂ 1209.39 Prostate cancer, endometriosis
Alarelin
(Des-Gly¹⁰,D-Ala⁶,Pro-NHEt⁹)-LHRH
D-Ala⁶, Pro-NHEt⁹, Des-Gly¹⁰ C₅₆H₇₈N₁₆O₁₂ 1167.34 Fertility regulation, biochemical assays
Surfagon
(Des-Gly¹⁰,D-Ala⁶,Pro-NHEt⁹)-LHRH
D-Ala⁶, Pro-NHEt⁹, Des-Gly¹⁰ C₅₆H₇₈N₁₆O₁₂ 1167.34 LC-MS internal standard, reproductive studies
Experimental Analog
(Des-Gly¹⁰,D-His²,D-Trp⁶,Pro-NHEt⁹)-LHRH
D-His², D-Trp⁶, Pro-NHEt⁹, Des-Gly¹⁰ C₆₄H₈₃N₁₇O₁₂ 1282.45 Preclinical research (receptor binding studies)

Key Observations :

  • D-Trp⁶ (in Deslorelin) and D-Leu⁶ (in Leuprolide) enhance resistance to enzymatic degradation compared to analogs with D-Ala⁶ (Alarelin, Surfagon) .
  • Ethylamide modification at Pro⁹ (Pro-NHEt⁹ ) is a common feature across analogs to prolong half-life .
Pharmacokinetic and Metabolic Stability

Evidence from The AAPS Journal (2015) highlights the impact of structural modifications on plasma stability:

Compound Half-Life (t₁/₂) in Human Plasma Key Modification
Native LHRH 6 minutes None
Deslorelin >120 minutes D-Trp⁶, Pro-NHEt⁹
Leuprolide >120 minutes D-Leu⁶, Pro-NHEt⁹
Alarelin ~60 minutes D-Ala⁶, Pro-NHEt⁹

Analysis :

  • D-Trp⁶ and D-Leu⁶ confer superior metabolic stability over D-Ala⁶, likely due to steric hindrance against proteases .
  • Ethylamide modification at Pro⁹ further stabilizes the C-terminus, reducing renal clearance .
Mechanism of Action
  • Deslorelin and Leuprolide activate LHRH receptors, triggering initial gonadotropin release followed by receptor downregulation. This contrasts with GnRH antagonists (e.g., Cetrorelix), which block receptors without initial stimulation .

Biological Activity

(Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream), a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), has been extensively studied for its biological activity, particularly in the context of fish reproduction. This compound is known for its role in inducing spawning and ovulation in various fish species, including sea bream (Sparus aurata) and sea bass (Dicentrarchus labrax). The following sections provide a detailed examination of its biological activity, including mechanisms of action, experimental findings, and applications in aquaculture.

LHRH analogs like (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) function by stimulating the release of gonadotropins from the pituitary gland. These gonadotropins are essential for regulating reproductive processes such as gametogenesis and spawning. The modifications in this specific analog enhance its stability and potency compared to native LHRH, thereby prolonging its biological effect in aquatic environments.

Key Mechanisms:

  • Stimulation of Gonadotropin Release : The compound binds to LHRH receptors in the pituitary gland, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
  • Enhanced Stability : Modifications such as substitution with D-amino acids reduce enzymatic degradation, allowing for sustained activity in the bloodstream .

Induction of Spawning

Numerous studies have demonstrated the efficacy of (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) in inducing spawning across various fish species. For example:

  • A study showed that a single injection of this LHRH analog at a dosage of 5-10 µg/kg body weight successfully induced spawning in Sparus aurata, with varying success rates depending on individual fish conditions .
  • Research indicated that this compound could be effectively used to manipulate the reproductive cycles of fish, extending spawning seasons beyond natural cycles .

Comparative Efficacy

The following table summarizes findings from different studies regarding the effectiveness of (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) compared to other LHRH analogs:

StudyFish SpeciesDosage (µg/kg)Spawning Rate (%)Comments
1Sparus aurata5-1020-30Variable response based on individual conditions.
2Dicentrarchus labrax10-1540-50Higher efficacy observed in mature females.
3Red Sea Bream5100All treatments showed equipotent effects.

Case Study 1: Induced Spawning in Sea Bream

In a controlled aquaculture setting, researchers administered (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) to a population of Sparus aurata. The study aimed to evaluate the timing and success rate of spawning compared to traditional methods using human chorionic gonadotropin (HCG). Results indicated a significant increase in spawning rates and reduced immunological reactions associated with HCG use.

Case Study 2: Application in Aquaculture

A long-term study focused on the application of LHRH analogs in commercial hatcheries demonstrated that using (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) allowed for year-round fry production. This approach not only optimized breeding schedules but also minimized reliance on live feed sources, thus enhancing overall production efficiency .

Q & A

Q. What ethical and regulatory considerations apply when sharing datasets from studies involving this peptide?

  • Compliance :
  • Anonymize raw data (e.g., genomic or clinical data) per GDPR/IRB guidelines.
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories like Zenodo or Figshare .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream)
Reactant of Route 2
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(Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.